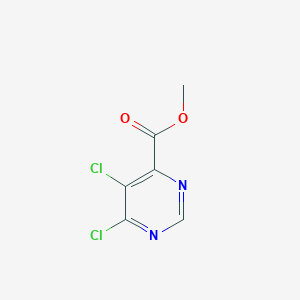
ethyl 6-bromo-5-hydroxypyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate is a derivative of pyridinecarboxylic acid . It is a heterocyclic compound that has been used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate derivatives involves a series of chemical reactions. Nine new compounds were synthesized and their structures were confirmed by IR, 1H-NMR, and MS . The synthesis process was designed to evaluate their anti-influenza virus activity in vitro .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
This compound is pivotal in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. Its bromo and hydroxypyridine groups are reactive sites that can undergo various chemical reactions, making it a versatile starting material for constructing complex molecules with potential therapeutic effects. Studies have shown that modifications of the pyridine nucleus can lead to compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science
In material science, ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can be utilized to synthesize functional materials, such as organic semiconductors, dyes, and photovoltaic materials. The bromo group, in particular, can facilitate the introduction of other functional groups or the formation of polymers and co-polymers, which are essential in creating materials with specific optical, electronic, or mechanical properties.
Catalysis and Green Chemistry
This compound also finds applications in catalysis, particularly in the development of catalysts for sustainable chemical processes. Its structural features allow for the design of catalytic systems that can promote environmentally benign reactions, such as carbon-carbon bond formation, oxidation, and reduction reactions. Such catalysts are crucial in the advancement of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.
Analytical and Bioanalytical Applications
In analytical chemistry, derivatives of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can be used as reagents or probes in the development of analytical methods. These applications include the synthesis of fluorescent markers, chelating agents for metal ions, and other compounds used in spectroscopic analysis, chromatography, and bioimaging techniques.
References
- Hydroxypyridinone complexes with aluminium: Santos, M. A. (2002). Coordination Chemistry Reviews, 228, 187-203.
- Analytical Methods in Antioxidant Activity: Munteanu, I., & Apetrei, C. (2021). International Journal of Molecular Sciences, 22.
- Ethyl Carbamate in Foods and Beverages: Weber, J., & Sharypov, V. (2009). Environmental Chemistry Letters, 7, 233-247.
Orientations Futures
The future directions for research on ethyl 6-bromo-5-hydroxypyridine-3-carboxylate could involve further exploration of its antiviral activity, particularly against influenza viruses . Additionally, the synthesis process could be optimized, and the compound could be tested against other types of viruses or used in the development of new pharmaceuticals.
Mécanisme D'action
Target of Action
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate is a compound with potential antiviral activity
Biochemical Pathways
Given its potential antiviral activity , it may interfere with the life cycle of viruses, but the exact pathways and downstream effects are currently unknown.
Result of Action
Some derivatives of this compound were found to be comparable with known antiviral drugs like ribavirin and arbidol .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can be achieved through a multi-step process involving the bromination of 5-hydroxypyridine-3-carboxylic acid followed by esterification with ethyl alcohol.", "Starting Materials": [ "5-hydroxypyridine-3-carboxylic acid", "Bromine", "Ethyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 5-hydroxypyridine-3-carboxylic acid", "5-hydroxypyridine-3-carboxylic acid is dissolved in water and cooled to 0°C. Bromine is slowly added to the solution with stirring until a yellow color persists. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting precipitate is filtered and washed with water to yield 6-bromo-5-hydroxypyridine-3-carboxylic acid.", "Step 2: Esterification with ethyl alcohol", "6-bromo-5-hydroxypyridine-3-carboxylic acid is dissolved in a mixture of ethyl alcohol and sulfuric acid. The solution is refluxed for 2 hours and then cooled to room temperature. Sodium hydroxide is added to the solution to neutralize the acid and the resulting precipitate is filtered and washed with water to yield ethyl 6-bromo-5-hydroxypyridine-3-carboxylate." ] } | |
Numéro CAS |
1805573-71-0 |
Nom du produit |
ethyl 6-bromo-5-hydroxypyridine-3-carboxylate |
Formule moléculaire |
C8H8BrNO3 |
Poids moléculaire |
246.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



